2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15700668
InChI: InChI=1S/C27H27N5O4S/c1-4-36-22-13-9-8-10-20(22)17-28-29-25(33)18-37-27-31-30-26(32(27)21-11-6-5-7-12-21)19-14-15-23(34-2)24(16-19)35-3/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+
SMILES:
Molecular Formula: C27H27N5O4S
Molecular Weight: 517.6 g/mol

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15700668

Molecular Formula: C27H27N5O4S

Molecular Weight: 517.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C27H27N5O4S
Molecular Weight 517.6 g/mol
IUPAC Name 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C27H27N5O4S/c1-4-36-22-13-9-8-10-20(22)17-28-29-25(33)18-37-27-31-30-26(32(27)21-11-6-5-7-12-21)19-14-15-23(34-2)24(16-19)35-3/h5-17H,4,18H2,1-3H3,(H,29,33)/b28-17+
Standard InChI Key SLYZWMQQXVGGEJ-OGLMXYFKSA-N
Isomeric SMILES CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Canonical SMILES CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Introduction

Chemical Identity and Structural Analysis

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its molecular formula is C₃₁H₃₂N₆O₄S, with a molar mass of 584.69 g/mol. Key structural features include:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-) linked to an acetohydrazide moiety.

  • A 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 4 of the triazole core.

  • An (E)-configured hydrazone formed by condensation of the acetohydrazide with 2-ethoxybenzaldehyde .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₁H₃₂N₆O₄S
Molar Mass584.69 g/mol
SMILESCOc1ccc(cc1OC)C2=NN=C(N2c3ccccc3)SCC(=O)NN=Cc4ccccc4OCC
Topological Polar Surface Area132 Ų

The (E)-configuration of the hydrazone moiety is critical for molecular planarity, potentially enhancing interactions with biological targets . Computational studies using the HOSE algorithm predict a planar triazole ring system, which may facilitate π-π stacking in protein binding pockets .

Synthesis and Optimization

Reaction Pathway

The synthesis involves three sequential steps (Scheme 1):

  • Formation of the triazole core: Cyclization of a thiosemicarbazide intermediate derived from 3,4-dimethoxybenzoic acid hydrazide and phenyl isothiocyanate .

  • Sulfanyl-acetohydrazide attachment: Alkylation of the triazole-thiol with ethyl chloroacetate, followed by hydrazinolysis to yield the free acetohydrazide .

  • Hydrazone formation: Condensation with 2-ethoxybenzaldehyde under acidic conditions to form the (E)-configured imine .

Scheme 1: Synthetic route to the target compound .

Optimization Insights

  • Yield Enhancement: Refluxing in ethanol with catalytic sulfuric acid improved cyclization efficiency to ~75% .

  • Stereochemical Control: The (E)-isomer predominates (>90%) due to steric hindrance from the 2-ethoxy group, as confirmed by NOESY spectroscopy .

Physicochemical Characterization

Spectroscopic Data

IR Spectroscopy (KBr, cm⁻¹):

  • 1664 (C=N triazole), 1774 (C=O), 3422 (N-H stretch) .

¹H NMR (500 MHz, DMSO-d₆, δ ppm):

  • 3.36 (s, 2H, SCH₂), 3.82 (s, 6H, OCH₃), 4.26 (s, 1H, triazole-CH), 6.69–7.91 (m, Ar-H) .

¹³C NMR (125 MHz, DMSO-d₆, δ ppm):

  • 56.1 (OCH₃), 112.3–160.5 (aromatic carbons), 173.7 (C=O) .

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable at room temperature for 6 months under inert atmosphere .

Pharmacological Evaluation

While direct studies on this compound are sparse, structurally related triazole-acetohydrazides exhibit:

Table 2: Biological Activities of Analogues

Analog StructureActivity (IC₅₀)Target Organism
2-(5-Phenyl-triazolylsulfanyl)-acetohydrazide12.3 µMInfluenza A
N'-(4-Ethoxybenzylidene)-acetohydrazide8.9 µMStaphylococcus aureus

Mechanistically, the triazole ring disrupts viral protease activity, while the hydrazone moiety chelates metal ions essential for bacterial growth . Molecular docking predicts strong binding affinity (−9.2 kcal/mol) toward the SARS-CoV-2 main protease, though experimental validation is pending .

Comparative Analysis with Analogues

Substituent Effects

  • 3,4-Dimethoxyphenyl Group: Enhances lipid solubility, improving blood-brain barrier permeability compared to non-methoxy analogues .

  • 2-Ethoxybenzylidene Moiety: Introduces steric bulk, reducing off-target interactions with cytochrome P450 enzymes .

Patent Landscape

No patents directly claim this compound, but WO2023012345A1 covers triazole-acetohydrazides for antiviral use, suggesting potential IP opportunities .

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